3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
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Description
Scientific Research Applications
Novel Urease Inhibitors
Research on related indole-based compounds has led to the development of potent urease inhibitors. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized, demonstrating significant in vitro inhibitory potential against the urease enzyme. Such molecules have potential therapeutic applications in drug designing programs targeting urease-associated diseases (Nazir et al., 2018).
Potential Anti-inflammatory, Analgesic, and Antimicrobial Agents
Another study synthesized derivatives of β-hydroxypropanoic acid, exhibiting notable anti-inflammatory, analgesic, and antimicrobial activities. These compounds, characterized by their unique structure, showed comparable efficacy to standard drugs in reducing inflammation and pain, alongside a superior gastrointestinal safety profile. Such findings underscore their potential as novel therapeutic agents (Abdel-Rahman & Hussein, 2006).
Synthesis of Bio-based Polymers
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for the synthesis of polybenzoxazine, a type of polymer. This approach not only enhances the reactivity of -OH bearing molecules towards benzoxazine ring formation but also promotes the use of sustainable resources in polymer science, offering a greener alternative to conventional methods (Trejo-Machin et al., 2017).
Anticancer Research
Research into N-benzyl aplysinopsin analogs, involving compounds structurally related to 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid, has identified potential anticancer agents. These analogs were synthesized and evaluated for their cytotoxicity against a panel of human tumor cell lines, highlighting the importance of structural modifications in enhancing antitumor activity (Penthala et al., 2011).
Properties
IUPAC Name |
3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGVNUCGYRIBL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)[C@@H](NC3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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